Cortisol 21-Tosylate
Description
Cortisol 21-tosylate is a synthetically derived steroid intermediate that has garnered interest in the fields of organic chemistry and chemical biology. Its significance lies in its specific chemical structure, which makes it a valuable precursor for the synthesis of other complex steroid molecules.
Properties
CAS No. |
63644-48-4 |
|---|---|
Molecular Formula |
C₂₈H₃₆O₇S |
Molecular Weight |
516.65 |
Synonyms |
Cortisol, 21-p-Toluenesulfonate; (11β)-11,17-Dihydroxy-21-[[(4-methylphenyl)sulfonyl]oxy]pregn-4-ene-3,20-dione |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cortisol 21 Tosylate and Its Analogs
Regioselective Tosylation of Cortisol at C-21: Reaction Conditions and Catalysis
The selective tosylation of the primary hydroxyl group at the C-21 position of cortisol, in the presence of other secondary and tertiary hydroxyl groups, is a critical transformation in steroid chemistry.
Optimization of Tosyl Chloride Reagent and Base Selection
The reaction between an alcohol and tosyl chloride (TsCl) to form a tosylate is fundamental in organic synthesis. wikipedia.org The efficiency of the regioselective tosylation of cortisol at the C-21 position is highly dependent on the careful selection of the tosylating agent and the base. Typically, p-toluenesulfonyl chloride (TsCl) is the reagent of choice due to its availability and reactivity. wikipedia.org The selection of the base is crucial for the efficiency of the tosylation, with common choices including pyridine (B92270) and triethylamine. wikipedia.org
The reaction involves the attack of the alcohol's oxygen lone pair on the sulfur atom of tosyl chloride, leading to the displacement of the chloride and the formation of the tosylate with retention of stereochemistry. wikipedia.org The base serves to neutralize the hydrochloric acid generated during the reaction. wikipedia.org Research has shown that for the tosylation of alcohols, a combination of potassium carbonate as a solid base can be effective, particularly in solvent-free conditions. researchgate.netresearchgate.net For more complex substrates or to enhance selectivity, stronger bases or catalytic systems may be employed. For instance, cobalt(II) chloride has been described as a catalyst for regioselective acetylations and has also been used in tosylation reactions of certain alcohols with p-toluenesulfonic acid (p-TsOH). researchgate.net
Table 1: Comparison of Base and Catalyst Systems in Tosylation Reactions
| Base/Catalyst System | Substrate Type | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Potassium Carbonate | Alcohols | Solvent-free, grinding | Efficient tosylation | researchgate.net |
| Pyridine/Triethylamine | Alcohols | Standard | Neutralizes HCl byproduct | wikipedia.org |
| Cobalt(II) Chloride | Alcohols | Anhydrous pyridine | Catalyzes tosylation | researchgate.net |
| Dibutyl tin oxide | Diols | Catalytic amounts | Regioselective mono-tosylation | google.com |
Influence of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent significantly impacts the efficiency and regioselectivity of the C-21 tosylation of cortisol. Aprotic solvents are generally preferred to avoid side reactions with the solvent itself. Dichloromethane and pyridine are commonly used solvents for tosylation reactions. researchgate.netnih.gov Pyridine can act as both a solvent and a base.
Solvent-free reaction conditions represent a green chemistry approach to tosylation. researchgate.net Grinding the alcohol with tosyl chloride and a solid base like potassium carbonate has been shown to be a fast and efficient method for the synthesis of alkyl tosylates. researchgate.netresearchgate.net This method can also offer high selectivity. researchgate.net The use of ionic liquids as solvents is another green chemistry strategy that has been explored in steroid synthesis, offering potential advantages in terms of reaction rates and catalyst recycling. researchgate.net
Strategies for Protection and Deprotection of Other Hydroxyl Groups During C-21 Tosylation
Cortisol possesses hydroxyl groups at the C-11 (secondary) and C-17 (tertiary) positions, in addition to the primary C-21 hydroxyl group. To achieve selective tosylation at C-21, it is often necessary to protect the other hydroxyl groups. The tosyl group itself can act as a protecting group for amines. wikipedia.org
Common protecting groups for alcohols include acetyl (Ac), benzyl (B1604629) (Bn), and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). libretexts.org The choice of protecting group depends on its stability under the tosylation conditions and the ease of its selective removal later in the synthetic sequence. For instance, the 11β-hydroxyl group of hydrocortisone (B1673445) 21-acetate can be protected by trifluoroacetylation. google.com The removal of these protecting groups is a critical step, and various methods are employed depending on the specific group. For example, acetyl groups are removed by acid or base, while benzyl groups are cleaved by hydrogenolysis. libretexts.org
Development of Stereoselective Routes to Cortisol 21-Tosylate Isomers
The stereochemistry of the cortisol molecule is crucial for its biological activity. Synthetic routes to this compound must preserve the natural stereoconfiguration. The tosylation of an alcohol with tosyl chloride proceeds with retention of stereochemistry at the carbinol carbon. wikipedia.org
However, the development of stereoselective routes can also be aimed at producing isomers of naturally occurring steroids. nih.gov For instance, catalyst-directed diastereoselective isomerization of allylic alcohols has been used to construct the C(20) stereocenter in steroid side chains, providing access to both natural and unnatural configurations. nih.gov This highlights the potential for developing synthetic strategies to access specific stereoisomers of cortisol derivatives, which could be initiated from a tosylated intermediate.
Novel Synthetic Pathways for this compound Derivatives
This compound is a versatile intermediate for creating a wide array of derivatives. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities at the C-21 position.
For example, this compound can be a precursor for the synthesis of haptens for immunoassays, where spacers are introduced at the C-21 position. researchgate.net It can also be used in the synthesis of novel glucocorticoid receptor modulators with modified side chains. google.com The development of new catalytic methods, such as copper hydride-catalyzed alkyne hydroalkylation, allows for the formation of C-C bonds with alkyl tosylates, opening up possibilities for creating novel carbon skeletons attached to the cortisol framework. acs.org
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals, including steroids. researchgate.netmdpi.compurkh.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. purkh.com
In the context of this compound synthesis, several green strategies can be implemented:
Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a key principle of green chemistry. researchgate.netpurkh.com For tosylation, catalysts like heteropoly acids have been shown to be effective under solvent-free conditions. researchgate.net
Solvent-Free Reactions: As mentioned earlier, performing tosylation under solvent-free conditions by grinding the reactants is a highly efficient and environmentally friendly method. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with easier purification. researchgate.netrasayanjournal.co.in This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the tosylation of cortisol. rasayanjournal.co.in
Table 2: Green Chemistry Approaches in Steroid Synthesis
| Approach | Description | Advantages | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Use of solid catalysts that are easily separated from the reaction mixture. | Catalyst recyclability, reduced waste. | researchgate.net |
| Solvent-Free Synthesis | Reactions are conducted by grinding solid reactants together without a solvent. | Reduced solvent waste, often faster reaction times, high efficiency. | researchgate.net |
| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Shorter reaction times, higher yields, cleaner products. | researchgate.netrasayanjournal.co.in |
| Biocatalysis | Use of enzymes or whole cells to perform chemical transformations. | High selectivity, mild reaction conditions, use of aqueous media. | mdpi.com |
Mechanistic Studies of Cortisol 21 Tosylate Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions at the C-21 Position of Cortisol 21-Tosylate
The presence of the tosylate group at the C-21 position of cortisol makes this carbon atom highly susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups through nucleophilic substitution reactions. These reactions are fundamental in the preparation of modified corticosteroids with potentially altered biological activities. The conversion of the C-21 hydroxyl group into a better leaving group, such as a tosylate or mesylate, is a common strategy to facilitate these substitutions. For instance, a C-21 mesylate can be displaced by an azide (B81097) anion, which can then be reduced to an amino group. google.com
The mechanism of nucleophilic substitution at the primary C-21 carbon of this compound can proceed through either an S(_N)1 or S(_N)2 pathway, largely dependent on the reaction conditions and the nature of the nucleophile. med-pathway.comyoutube.com
S(_N)2 Pathway : This pathway is generally favored for primary substrates like this compound. It involves a single concerted step where a strong nucleophile attacks the C-21 carbon at the same time as the tosylate group departs. med-pathway.comyoutube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. med-pathway.com The use of polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), can favor the S(_N)2 mechanism. youtube.com
S(_N)1 Pathway : While less common for primary substrates, an S(_N)1 mechanism can occur, particularly with weaker nucleophiles and in the presence of polar protic solvents. med-pathway.comyoutube.com This two-step mechanism involves the initial departure of the tosylate leaving group to form a primary carbocation, which is then attacked by the nucleophile. med-pathway.com However, primary carbocations are inherently unstable, making this pathway less favorable than the S(_N)2 pathway.
The choice between these pathways is critical as it dictates the stereochemical outcome of the reaction.
The stereochemistry at the C-21 position is a crucial aspect of the biological activity of corticosteroids. Enzymatic reductions of 21-dehydrocortisol (B191429) have been shown to produce specific stereoisomers, (21R)-[21-³H]cortisol and (21S)-[21-³H]cortisol, highlighting the importance of stereochemical control. nih.gov
In the context of nucleophilic substitution on this compound, the reaction mechanism directly influences the stereochemical outcome:
S(_N)2 Reactions : A hallmark of the S(_N)2 mechanism is the inversion of configuration at the reaction center. youtube.com When a nucleophile attacks the C-21 carbon of this compound via an S(_N)2 pathway, it does so from the side opposite to the leaving tosylate group, resulting in a product with inverted stereochemistry at C-21.
S(_N)1 Reactions : If the reaction were to proceed through an S(_N)1 mechanism, the intermediate carbocation is planar, allowing the nucleophile to attack from either face. This would lead to a racemic mixture of products, with both retention and inversion of configuration. med-pathway.com
Given that the C-21 carbon is primary, S(_N)2 reactions with complete inversion of configuration are the expected and dominant pathway for substitutions on this compound. uci.edu
Investigation of SN1 and SN2 Reaction Pathways
Elimination Reactions Involving the Tosylate Moiety of this compound
Alkyl tosylates are susceptible to elimination reactions, typically following an E2 mechanism, especially in the presence of strong, non-nucleophilic bases. uci.edu In the case of this compound, the possibility of an elimination reaction exists, which would lead to the formation of a double bond. The presence of an unprotected 11β-hydroxyl group in similar steroid systems has been noted to lead to an undesired elimination reaction, forming a Δ⁹⁽¹¹⁾ bond under acidic conditions. google.com While specific studies on the elimination reactions of this compound are not prevalent in the provided search results, the general principles of tosylate chemistry suggest that treatment with a strong base could potentially lead to the formation of an enol ether or other elimination products.
Hydrolysis and Solvolysis Kinetics of this compound Under Controlled Conditions
The stability of cortisol esters, a class of compounds to which this compound belongs, is significantly influenced by factors such as pH and the enzymatic environment. Studies on the hydrolysis of various cortisol 21-esters have shown that the rate of hydrolysis can be dependent on the chain length of the ester group. nih.gov For instance, the hydrolysis of hydrocortisone-21-lysinate, a water-soluble prodrug, is significantly faster at pH 7 (half-life of 30 minutes) compared to pH 3 (half-life of 40 days). nih.gov This increased instability at neutral pH is attributed to the electrostatic stabilization of the tetrahedral intermediate by protonated amino groups. nih.gov
While specific kinetic data for the hydrolysis and solvolysis of this compound is not available in the provided search results, the general principles of ester hydrolysis suggest that it would be susceptible to both acid- and base-catalyzed hydrolysis. The rate of these reactions would be influenced by pH, temperature, and the solvent system used.
Redox Transformations and Functional Group Compatibility of the this compound Scaffold
The cortisol scaffold contains several functional groups that can participate in or be affected by redox reactions. The C-21 hydroxyl group of cortisol can be oxidized to an aldehyde, and this transformation is a key step in various metabolic pathways. nih.gov The compatibility of the tosylate group at C-21 with redox reagents is an important consideration in synthetic strategies. For example, the synthesis of ouabagenin, a bioactive cardenolide, involved a multi-step sequence including a regioselective ketone reduction. baranlab.org
The tosylate group itself is generally stable to many oxidizing and reducing conditions, allowing for selective transformations at other positions of the steroid nucleus. However, strong reducing agents could potentially cleave the tosylate group. The compatibility of the tosylate group with various redox reagents allows for the synthesis of a diverse range of cortisol derivatives.
Photochemical and Thermal Stability of this compound
The photochemical and thermal stability of a compound is crucial for its synthesis, storage, and application. Studies on other organic molecules, such as dihydroxyacetophenones, have shown that photochemical stability can be influenced by the possibility of phototautomerization. researchgate.net For corticosteroids, exposure to acidic and alkaline conditions can lead to the formation of degradation products. acs.org
While specific studies on the photochemical and thermal stability of this compound are not detailed in the provided search results, the presence of the tosylate group and the complex steroid structure suggest that it may be sensitive to heat and light. Thermal decomposition of related compounds has been studied using differential thermal analysis. acs.org The thermal stability of nanocomposites containing cortisol has been investigated using thermogravimetric analysis (TGA). researchgate.net These techniques could be applied to assess the stability of this compound under various conditions.
Molecular and Biochemical Probing Applications of Cortisol 21 Tosylate Non Clinical
Cortisol 21-Tosylate as an Affinity Label for Steroid-Binding Proteins and Receptors in vitroresearchgate.netnih.govnih.gov
Affinity labeling is a technique used to identify and characterize the binding sites of macromolecules, such as proteins and receptors. A ligand molecule is modified to contain a reactive group that can form a stable, covalent bond with the target macromolecule upon binding. This compound is designed for this purpose, where the cortisol structure provides the binding affinity for steroid-specific proteins, and the tosylate group acts as the reactive moiety.
The principle behind its use as an affinity label lies in the tosylate's nature as an excellent leaving group. Once this compound is non-covalently bound within the steroid-binding pocket of a receptor, the strategically placed tosylate group at the C-21 position can undergo a nucleophilic attack by a nearby amino acid residue of the protein. This results in the formation of a permanent covalent bond between the cortisol derivative and the protein, effectively "labeling" the binding site. This technique has been instrumental in identifying steroid hormone receptors and understanding their structure. nih.gov
Design and Synthesis of this compound-Based Affinity Probesas-1.co.jpmdpi.comulisboa.pt
The design of this compound as an affinity probe is a strategic process. The cortisol scaffold is chosen for its known high affinity for glucocorticoid receptors and other corticosteroid-binding proteins. The 21-hydroxyl group of cortisol is a common site for modification as it typically extends out of the binding pocket, allowing for the attachment of various functional groups without disrupting the steroid's primary interaction with the receptor.
The synthesis of such probes involves the chemical modification of the parent steroid. For this compound, this is achieved by reacting cortisol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270). The base activates the 21-hydroxyl group, facilitating its reaction with TsCl to form the tosyl ester. This method is a standard procedure in organic chemistry for converting alcohols into better leaving groups. The resulting this compound is an intermediate that can be used directly or further modified, for instance, in the synthesis of the anti-inflammatory agent Tixocortol, which has applications in fluorescent chemoaffinity labeling. as-1.co.jp The synthesis of related steroid tosylates for creating steroid dimers has also been demonstrated using montmorillonite (B579905) K10 as a catalyst. mdpi.com
Nucleophilic substitution reactions, often employed to create radiolabeled probes for PET imaging, frequently use precursors with tosylate functionalities as leaving groups. ulisboa.pt
Covalent Modification and Identification of Target Proteins by Cortisol 21-Tosylatenih.govtandfonline.comresearchgate.net
The primary application of this compound as a probe is the covalent modification of its target proteins. Once the probe is bound to the steroid receptor, the C-21 carbon becomes susceptible to nucleophilic attack from amino acid side chains like lysine (B10760008), histidine, or cysteine within the binding site. nih.govresearchgate.net This reaction forms a stable ether or thioether linkage, permanently attaching the cortisol molecule to the protein.
This covalent modification is key to identifying the target protein. After the labeling reaction, the protein mixture can be subjected to various analytical techniques. For example, if a radiolabeled version of the tosylate probe is used, the target protein will become radioactive. It can then be isolated and identified using methods like SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis) followed by autoradiography. This approach allows researchers to pinpoint the specific protein that binds cortisol from a complex biological sample.
Studies on related cortisol derivatives have validated this approach. Cortisol 21-mesylate, which has a similar reactive sulfonate ester at the 21-position, has been effectively used for the affinity labeling of the glucocorticoid receptor. tandfonline.com Similarly, cortisone (B1669442) 21-iodoacetate has been shown to irreversibly inactivate 20β-hydroxysteroid dehydrogenase by reacting with a histidine residue at the active site. researchgate.net
Mechanistic Investigations of Enzyme Inhibition and Modulation by this compound Analogsnih.govfrontiersin.orgtandfonline.com
Beyond receptor labeling, cortisol derivatives are valuable for investigating enzyme mechanisms. Analogs of this compound can be designed to act as inhibitors or modulators of enzymes involved in steroid metabolism or signaling pathways. These investigations provide insights into enzyme function and can guide the development of therapeutic agents. Steroids such as dehydroepiandrosterone (B1670201) (DHEA) are known inhibitors of enzymes like glucose-6-phosphate dehydrogenase (G6PDH). nih.gov Synthetic corticosteroids are also known to inhibit certain enzymes. frontiersin.org
Irreversible Enzyme Inactivation Studies with Cortisol 21-Tosylateresearchgate.net
This compound is well-suited for studies of irreversible enzyme inactivation. Due to its reactive nature, it can act as a mechanism-based inactivator or an affinity label for the active site of an enzyme. An irreversible inhibitor typically forms a covalent bond with the enzyme, leading to a permanent loss of its catalytic activity.
In a typical experiment, an enzyme of interest would be incubated with this compound, and the enzyme's activity would be measured over time. A time-dependent loss of activity that cannot be restored by dialysis or dilution would indicate irreversible inactivation. The kinetics of this inactivation can provide information about the binding affinity of the inhibitor and the rate of the covalent modification. Studies with the related compound cortisone 21-iodoacetate demonstrated its ability to irreversibly inactivate 20β-hydroxysteroid dehydrogenase, providing a model for how this compound would be expected to behave. researchgate.net
Structure-Activity Relationships of this compound Derivatives as Enzyme Modulatorstandfonline.comnih.gov
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology. These studies involve synthesizing a series of related compounds (analogs or derivatives) and evaluating how changes in their chemical structure affect their biological activity. For this compound derivatives, SAR studies can elucidate the features necessary for potent and selective enzyme modulation.
For example, researchers have synthesized and evaluated numerous epiandrosterone (B191177) derivatives to promote selectivity for the G6PDH enzyme from Trypanosoma cruzi over the human enzyme. nih.gov These studies revealed that modifications at the C3 position could significantly alter inhibitory activity and selectivity. nih.gov Similarly, SAR studies on glucocorticoid receptor antagonists have shown that substitutions at the D-ring of the steroid are critical for functional activity. tandfonline.com Specifically, 21-mesylated derivatives were found to be potent antagonists of the receptor in vitro. tandfonline.com By synthesizing various analogs of this compound—for instance, by altering the steroid backbone or changing the nature of the leaving group—researchers can map the structural requirements for optimal interaction with a target enzyme.
Table 1: Research Findings on Cortisol Derivatives in Biochemical Probing
| Compound/Derivative Class | Application | Key Finding | Reference |
|---|---|---|---|
| Cortisol 21-Mesylate | Glucocorticoid Receptor (GR) Antagonism | Potent antagonist in vitro, used for affinity labeling of the GR. | tandfonline.com |
| Cortisone 21-Iodoacetate | Affinity Labeling / Enzyme Inhibition | Irreversibly inactivates 20β-hydroxysteroid dehydrogenase by modifying a histidine residue. | researchgate.net |
| Epiandrosterone Derivatives | Selective Enzyme Inhibition | Modifications to the steroid core can produce inhibitors selective for parasitic G6PDH over the human enzyme. | nih.gov |
| Cortisol / 16α-hydroxyestrone | Covalent Protein Modification | Forms stable covalent adducts with albumin via a Schiff base intermediate, reacting with lysine residues. | nih.gov |
| Steroid Tosylates | Synthesis of Steroid Dimers | The tosylate group is an effective leaving group for synthesizing dimers via nucleophilic substitution. | mdpi.com |
Studies on Cellular Permeability and Intracellular Distribution of this compound in Model Systems (excluding human clinical samples)nih.govcore.ac.uknih.gov
Understanding how a compound enters a cell and where it localizes is crucial for interpreting its biological effects. Studies on the cellular permeability and intracellular distribution of steroid derivatives are often conducted in in vitro model systems, such as cultured cell lines.
Given its lipophilic steroid backbone, this compound is expected to passively diffuse across the cell membrane, similar to other steroids. core.ac.uk Research has shown that only about 5% of systemic glucocorticoids are free and bioactive, with the majority bound to plasma proteins like corticosteroid-binding globulin (CBG) and albumin. nih.gov In vitro studies using radiolabeled steroids like [3H]corticosterone or [3H]dexamethasone have been used to track their uptake and distribution within cells. nih.gov These studies show that after entering the cell, steroids can bind to soluble macromolecules in the cytosol and can be retained within the cell nucleus. nih.gov The pattern of distribution can vary significantly between different cell types and different steroid molecules. nih.gov While specific studies on the cellular permeability of this compound are not prominent in the literature, the established methods used for other cortisol derivatives would be directly applicable to characterizing its cellular transport and fate.
Application of this compound in Cell-Based Assays for Mechanistic Pathway Elucidation (excluding human clinical data)
The primary application of this compound in a non-clinical, cell-based context is as an affinity labeling probe. Affinity labeling is a technique used to identify and characterize the binding sites of biologically active molecules. This compound is a type of chemoaffinity probe, where the cortisol structure directs the molecule to its specific protein targets, and the reactive tosylate group subsequently forms a stable, covalent bond with nucleophilic amino acid residues within or near the binding site. nih.gov This irreversible binding is a significant advantage for identifying and isolating target proteins, including those that may interact with cortisol with low affinity or transiently.
One of the key methodologies where this compound can be applied is "Ligand-Directed Tosyl (LDT) chemistry". nih.gov This strategy leverages the inherent affinity of the cortisol scaffold for its binding partners to achieve selective labeling. In a cellular environment, this compound can permeate the cell membrane and interact with its intracellular targets. Upon binding, the proximity and orientation of the tosylate group facilitate a covalent reaction with a suitable nucleophile on the protein, effectively "trapping" the ligand-protein complex. This allows for the elucidation of both classical and non-classical cortisol signaling pathways.
Researchers can employ this compound in various cell-based assays to explore molecular mechanisms. For instance, in target identification studies, a cell culture can be treated with the probe. After incubation, the cells are lysed, and the proteins that have been covalently modified by this compound can be identified. This is often achieved through multi-step processes, such as using a version of the probe that also contains a "clickable" tag (like an alkyne or azide) for subsequent attachment of a reporter molecule (e.g., biotin (B1667282) or a fluorophore) to facilitate detection and purification. Subsequent analysis with mass spectrometry-based proteomics can reveal the identity of these labeled proteins, potentially uncovering novel cortisol-interacting proteins and expanding our understanding of its biological functions. This approach is analogous to strategies used with photoaffinity probes designed to study steroid-protein interactions. nih.gov
Below is a table summarizing potential cell-based assays utilizing this compound.
Table 1: Potential Cell-Based Assays Using this compound
| Assay Type | Principle | Information Gained |
| Covalent Target Profiling | Cells are incubated with this compound. The probe covalently binds to its protein targets. Labeled proteins are then enriched (e.g., via a biotin tag) and identified by mass spectrometry. | Identification of both known and novel intracellular cortisol-binding proteins. Provides a snapshot of the "cortisol interactome". |
| Competitive Binding Assay | Cells are co-incubated with this compound and a non-covalent ligand (e.g., cortisol or a synthetic agonist/antagonist). The degree of covalent labeling by the probe is measured. | Validation of binding sites on identified targets. Determination of the relative affinities of other ligands for the target protein. |
| Pathway Perturbation | The probe is introduced into cells to irreversibly block a specific cortisol binding site. Downstream signaling events (e.g., gene expression changes, protein phosphorylation) are then monitored. | Elucidation of the functional consequences of cortisol binding to a specific protein and its role in a particular signaling cascade. |
| Subcellular Localization Imaging | A fluorescently-tagged version of this compound is used. Live-cell or fixed-cell microscopy is employed to visualize the subcellular locations where the probe accumulates and binds. | Information on the specific cellular compartments (e.g., cytoplasm, nucleus, mitochondria) where cortisol exerts its effects through specific protein interactions. |
Biochemical Characterization of this compound Interactions with Macromolecules
The interaction between this compound and macromolecules, primarily proteins, is defined by the formation of a stable covalent bond. This process is a nucleophilic substitution reaction. The cortisol moiety guides the probe to a protein's binding pocket. Once positioned, a nucleophilic amino acid side chain from the protein attacks the electrophilic carbon at the 21-position of the steroid, displacing the tosylate group, which is an excellent leaving group. google.com
The specific amino acids that can be targeted by this compound are those with nucleophilic side chains. The most likely residues to be alkylated are the thiol group of cysteine and the imidazole (B134444) nitrogen of histidine. The primary amine of a lysine residue's side chain is also a potential nucleophile. Under specific conditions, the hydroxyl groups of serine, threonine, or tyrosine could also react, although they are generally less nucleophilic. Studies involving other steroid-based alkylating agents, such as 11α-bromoacetoxyprogesterone, have confirmed the modification of residues like cysteine at the active sites of steroid-binding enzymes. nih.gov
The power of this covalent interaction lies in its utility for detailed biochemical characterization. Once a protein is covalently labeled by this compound, it can be isolated and subjected to proteolysis, followed by mass spectrometry (a technique known as peptide mapping). This analysis can identify the exact peptide fragment containing the modification and, through tandem mass spectrometry (MS/MS), pinpoint the precise amino acid residue that formed the covalent bond with the probe. This provides high-resolution structural information about the steroid-binding site, identifying contact points that are crucial for ligand recognition and binding. This information is invaluable for understanding the structural basis of steroid-receptor interactions and for the rational design of new therapeutic agents.
The table below details the biochemical characteristics of these covalent interactions.
Table 2: Biochemical Characterization of this compound-Macromolecule Interactions
| Characteristic | Description |
| Reaction Type | Nucleophilic Aliphatic Substitution (specifically, an SN2 reaction). |
| Electrophile | The C-21 carbon of the this compound backbone. |
| Leaving Group | p-toluenesulfonate (tosylate). |
| Potential Nucleophiles (Amino Acid Residues) | Primary: Cysteine (thiol), Histidine (imidazole). Secondary: Lysine (ε-amino), Serine (hydroxyl), Threonine (hydroxyl), Tyrosine (hydroxyl). |
| Bond Formed | Covalent thioether (with Cysteine), C-N (with Histidine/Lysine), or ether (with Ser/Thr/Tyr) bond. |
| Interaction Specificity | Determined by the non-covalent binding affinity of the cortisol scaffold for the protein's binding pocket, which pre-organizes the reactive groups for the covalent reaction. |
| Biochemical Application | Binding Site Mapping: Precise identification of the amino acid residue(s) at or near the steroid binding site through peptide mapping and mass spectrometry. Enzyme Inhibition: Can act as an irreversible inhibitor if the target is an enzyme, allowing for the study of enzyme mechanism and function. |
Computational Chemistry and in Silico Modeling of Cortisol 21 Tosylate
Molecular Docking Simulations of Cortisol 21-Tosylate with Putative Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uq.edu.au This method is crucial for understanding the potential interactions between a ligand, such as this compound, and a protein's binding site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their energetic favorability.
Given that this compound is a derivative of cortisol, its putative protein targets likely include those known to bind cortisol and other corticosteroids. A primary target for investigation would be Corticosteroid-Binding Globulin (CBG) , the main transport protein for cortisol in the blood. researchgate.net Docking simulations could elucidate how the bulky and electronegative tosylate group at the C21 position affects the binding affinity and orientation within the CBG binding pocket compared to native cortisol. Another significant target is the Glucocorticoid Receptor (GR) , a nuclear receptor that mediates the physiological effects of glucocorticoids. Understanding the binding mode of this compound to GR is essential for predicting its potential agonist or antagonist activity.
Other putative targets could include enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) , which inactivates cortisol to cortisone (B1669442). plos.org Virtual screening and docking could assess whether this compound acts as a substrate or an inhibitor for this enzyme. plos.org Additionally, proteins where tosylate-containing molecules have shown activity, such as certain kinases or RNA-binding proteins, could be explored as novel, non-canonical targets. nih.govnih.gov
The results of docking studies are typically presented in a table summarizing binding affinities (often as a negative score in kcal/mol, where a more negative value indicates stronger binding) and key interacting residues.
Table 1: Illustrative Molecular Docking Results for this compound with Putative Protein Targets This table presents hypothetical data for illustrative purposes.
| Putative Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Glucocorticoid Receptor (GR) | 1M2Z | -9.8 | Asn564, Gln570, Arg611, Gln642 | Hydrogen Bonds, Pi-Sulfur |
| Corticosteroid-Binding Globulin (CBG) | 2VD9 | -8.5 | Leu93, Phe183, Trp371 | Hydrophobic, van der Waals |
| 11β-HSD2 | 2I2F | -7.2 | Ser186, Tyr232, Leu215 | Steric Hindrance, van der Waals |
| TcSR62 RNA-binding protein | (modeled) | -6.9 | Arg88, Lys90, Phe102 | Electrostatic, Pi-Pi Stacking |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes of this compound
While molecular docking provides a static snapshot of a binding event, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the movement of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. nih.gov This methodology is invaluable for studying the conformational dynamics of this compound, both in solution and when bound to a protein target. nih.gov
An MD simulation of the this compound-protein complex, generated from a docking pose, can validate the stability of the predicted binding mode. It allows observation of how the ligand and protein adapt to each other's presence, revealing subtle conformational changes that are not apparent in static models. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.
Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds crucial for binding.
For this compound, MD simulations could specifically elucidate the flexibility of the C21 side chain bearing the tosylate group. This is critical as the tosylate moiety's orientation can influence interactions with solvent molecules and nearby amino acid residues, potentially acting as a "gatekeeper" for the binding pocket. The simulations can provide insights into the free energy of binding through methods like MM-PBSA or MM-GBSA, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov
Table 2: Illustrative Data from a 100 ns Molecular Dynamics Simulation of the this compound-GR Complex This table presents hypothetical data for illustrative purposes.
| Metric | Average Value | Interpretation |
|---|---|---|
| RMSD of Protein Backbone | 1.8 Å | The protein maintains a stable overall fold during the simulation. |
| RMSF of Ligand (Tosylate Group) | 2.5 Å | The tosylate group exhibits significant flexibility relative to the steroid core. |
| Occupancy of Asn564 H-bond | 85.2% | The hydrogen bond with Asn564 is stable and a key anchor for the ligand. |
| Binding Free Energy (MM-GBSA) | -45.7 kcal/mol | Strong, favorable binding is predicted, confirming the stable interaction. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule with high accuracy. nih.govresearchgate.net These methods solve the Schrödinger equation to determine the electron density distribution, from which various properties can be derived. For this compound, quantum calculations can provide fundamental insights into its intrinsic chemical nature.
Key properties calculated include:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.
Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting non-covalent interactions.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.
Natural Bond Orbital (NBO) Analysis: To study charge distribution and the nature of chemical bonds.
For this compound, these calculations would be particularly informative regarding the reactivity of the tosylate group, which is well-known as an excellent leaving group in nucleophilic substitution reactions. acs.org DFT calculations can quantify the partial atomic charges, confirming the electrophilic nature of the C21 carbon and the sulfonyl sulfur, and predict the stability of the resulting tosylate anion. This information is vital for understanding its potential as a covalent modifier of protein targets or its stability in biological media.
Table 3: Illustrative Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)* This table presents hypothetical data for illustrative purposes.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates the electron-donating capacity, likely localized on the steroid rings. |
| LUMO Energy | -1.5 eV | Indicates the electron-accepting capacity, likely centered on the tosyl group. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability under normal conditions. |
| NBO Charge on C21 | +0.25 e | Confirms the electrophilic nature of the carbon attached to the tosylate. |
| NBO Charge on Sulfur | +1.85 e | Indicates a highly electron-deficient sulfur atom, enhancing reactivity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., physicochemical, electronic, or 3D properties) to their observed activity (e.g., IC₅₀ or Kᵢ). nih.gov
To develop a QSAR model for a this compound series, one would first need to synthesize a library of analogs with systematic variations. For example, substituents could be varied on the phenyl ring of the tosylate group (e.g., with electron-donating or electron-withdrawing groups) or at other positions on the steroid scaffold. The biological activity of each compound against a specific target would then be measured experimentally.
Next, a wide range of molecular descriptors would be calculated for each analog. These can include:
Topological descriptors: Related to the 2D structure and connectivity.
3D-MoRSE descriptors: Based on the 3D atomic coordinates. nih.gov
Quantum chemical descriptors: Such as HOMO/LUMO energies or partial charges.
Physicochemical descriptors: Like logP (lipophilicity) or molecular weight.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that best predicts the activity based on a combination of these descriptors. A robust QSAR model can be used to predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs and providing insights into the mechanism of action. nih.gov
Table 4: Illustrative QSAR Equation and Descriptors for a Hypothetical this compound Series This table presents hypothetical data for illustrative purposes.
| Parameter | Description |
|---|---|
| Dependent Variable | pIC₅₀ (negative log of the half-maximal inhibitory concentration) against Glucocorticoid Receptor |
| Illustrative QSAR Equation | pIC₅₀ = 0.75 * ClogP - 0.12 * Mor31v + 1.5 * Hammett(σ) + 3.5 |
| Key Descriptors | ClogP: Calculated lipophilicity. A positive coefficient suggests activity increases with lipophilicity. Mor31v: A 3D-MoRSE descriptor related to molecular shape. A negative coefficient might indicate steric constraints. Hammett(σ): An electronic parameter for the substituent on the tosyl ring. A positive coefficient suggests electron-withdrawing groups enhance activity. | | Statistical Significance | R² = 0.88; Q² = 0.75 |
Virtual Screening Approaches for Identifying Novel Biological Interactions of this compound
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach can also be inverted: a single ligand like this compound can be screened against a library of protein structures to identify potential new targets, a process known as reverse docking or target fishing.
There are two main categories of virtual screening:
Structure-Based Virtual Screening (SBVS): This requires the 3D structure of the protein target. A library of compounds is docked into the target's binding site, and compounds are ranked based on their predicted binding scores. biorxiv.org To find novel targets for this compound, one could use a library of all available human protein structures (such as those from the Protein Data Bank or predicted by AlphaFold) and dock the ligand into potential binding sites on each protein. biorxiv.org
Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand, like this compound, as a template. It searches for other molecules in a database that have similar shapes or chemical features. Pharmacophore modeling is a common LBVS technique, where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity is defined and used as a search query. plos.org
Using these approaches, this compound could be screened against proteome-wide structural databases to generate a ranked list of potential off-target interactions. biorxiv.org This could uncover previously unknown biological activities or provide a molecular basis for potential toxicity, guiding further experimental investigation. plos.org
Table 5: Illustrative Hit List from a Reverse Docking Virtual Screen of this compound This table presents hypothetical data for illustrative purposes.
| Rank | Protein Target | UniProt ID | Docking Score (kcal/mol) | Putative Biological Role |
|---|---|---|---|---|
| 1 | Glucocorticoid Receptor | P04150 | -9.8 | Known Target (Validation) |
| 2 | Progesterone Receptor | P06401 | -9.5 | Known Cross-Reactivity |
| 3 | Carbonic Anhydrase II | P00918 | -8.1 | Novel Hit: Potential Off-Target |
| 4 | Tyrosine-protein kinase ABL1 | P00519 | -7.9 | Novel Hit: Potential Kinase Inhibition |
| 5 | Serum Albumin | P02768 | -7.5 | Potential Transport Protein |
Advanced Analytical and Spectroscopic Characterization of Cortisol 21 Tosylate
Chromatographic Methods for Purification and Purity Assessment of Cortisol 21-Tosylate
Chromatography is the cornerstone for separating this compound from reaction precursors, byproducts, and degradants, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of synthetic corticosteroids and their derivatives. nih.gov Reversed-phase HPLC is particularly effective, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase to separate compounds based on their hydrophobicity.
For this compound, HPLC serves two primary functions: purification after synthesis and assessment of final product purity. The introduction of the tosyl group at the C21 position significantly increases the lipophilicity of the molecule compared to the parent cortisol, resulting in longer retention times under reversed-phase conditions.
Detection Modes:
UV Detection: this compound contains a α,β-unsaturated ketone in the A-ring, which is a strong chromophore. This allows for sensitive detection using a UV detector, typically set around 240-254 nm. oup.comnih.gov This mode is robust and ideal for routine purity checks and quantification.
Mass Spectrometry (LC-MS) Detection: Coupling HPLC with a mass spectrometer provides an additional layer of specificity. researchgate.netresearchgate.net LC-MS confirms the molecular weight of the eluting peak, definitively identifying it as this compound. This is crucial for distinguishing it from impurities that might have similar retention times and UV spectra. mdpi.com LC-MS is considered a superior technique for the specific and sensitive determination of steroids. tandfonline.comnih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) | pensoft.netacs.org |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and Water | nih.govrsc.org |
| Flow Rate | 0.3 - 1.5 mL/min | nih.govrsc.org |
| Detection | UV at ~254 nm or Mass Spectrometry (ESI+) | oup.compensoft.net |
| Temperature | Ambient or controlled (e.g., 25°C) | pensoft.net |
Gas chromatography is a high-resolution separation technique, but its application to corticosteroids like this compound is not direct. Due to their high molecular weight and low volatility, these compounds are prone to thermal degradation in the hot GC injection port. nih.gov Research on the closely related Cortisol 21-mesylate has shown that thermal elimination of the sulfonate group occurs, leading to the formation of an oxetanone derivative. A similar thermal cyclization process can be anticipated for this compound.
To overcome these challenges, derivatization is a mandatory step to produce volatile and thermally stable analogs suitable for GC-MS analysis. tandfonline.comnih.gov
Derivatization Process: The hydroxyl groups at C11 and C17, and the ketone groups at C3 and C20, are chemically modified. The most common method is silylation, which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers and ketone groups to TMS enol ethers using reagents like MSTFA. dshs-koeln.deresearchgate.net This process reduces the polarity and increases the volatility of the steroid. alwsci.com
The resulting derivative can then be analyzed by GC-MS, where the high separation power of GC and the definitive identification capabilities of MS provide detailed information about the sample's composition and the presence of any volatile impurities. mdpi.comtohoku.ac.jp The mass spectrum of the derivative provides characteristic fragmentation patterns that aid in structural confirmation. acs.orghmdb.ca
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
Structural Elucidation of this compound and Its Transformation Products by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.
¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton. Key signals for this compound include the distinct singlets for the angular methyl groups (C18 and C19), the protons on the tosyl group's aromatic ring, the methyl group of the tosyl moiety, and the diastereotopic protons at the C21 position adjacent to the tosylate group. snmjournals.org
¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. This allows for a complete carbon count and provides information on the type of carbon (e.g., methyl, methylene, carbonyl, aromatic). nih.gov
2D NMR: To definitively link protons and carbons and establish connectivity, 2D NMR techniques are essential. rsc.orgmdpi.com
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, helping to determine the molecule's stereochemistry. researchgate.net
These techniques are also invaluable for identifying transformation products, such as those resulting from hydrolysis (back to cortisol) or thermal degradation (e.g., the oxetanone).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| C(18)H₃ | 0.92 | s (singlet) | snmjournals.org |
| C(19)H₃ | 1.45 | s (singlet) | snmjournals.org |
| Tosyl-CH₃ | 2.45 | s (singlet) | snmjournals.org |
| C(21)-H | 4.84 | d (doublet) | snmjournals.org |
| C(21)-H' | 5.12 | d (doublet) | snmjournals.org |
| Tosyl-Ar-H | 7.35 | d (doublet) | snmjournals.org |
| Tosyl-Ar-H' | 7.83 | d (doublet) | snmjournals.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which serve as a structural fingerprint. When coupled with a chromatographic separation method like LC or GC, it becomes a highly specific and sensitive analytical tool. tohoku.ac.jpnih.gov
Using a soft ionization technique such as Electrospray Ionization (ESI), typically in positive mode, the molecule is ionized with minimal fragmentation. This compound would be expected to be observed primarily as the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion allows for the confirmation of the compound's molecular weight (516.6 g/mol ). High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, further confirming the elemental composition. nih.gov
Tandem mass spectrometry (MS/MS) is an advanced technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. diva-portal.org This process provides a high degree of structural information and specificity. While this compound is a synthetic compound not typically measured in biological systems, the LC-MS/MS technique is the gold standard for metabolite profiling of endogenous and synthetic corticosteroids in research settings. nih.govnih.govaem-sbem.com
In a research context, if this compound were administered, LC-MS/MS would be the method of choice to track its fate. The instrument would be set to monitor specific precursor-to-product ion transitions. For example, one could monitor the transition from the [M+H]⁺ of this compound to a characteristic fragment ion. Simultaneously, one would monitor known transitions for its expected metabolites, such as cortisol itself, cortisone (B1669442), and their hydroxylated and reduced forms. This allows for the simultaneous quantification of multiple related steroids from a complex biological matrix like plasma or urine. researchgate.netnih.govresearchgate.net The high selectivity of MS/MS minimizes interferences from other matrix components, enabling sensitive and accurate quantification. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Cortisol | 363.2 | 121.1 | ESI+ | researchgate.net |
| Cortisone | 361.2 | 163.1 | ESI+ | aem-sbem.com |
| 11-Deoxycortisol | 347.2 | 109.1 | ESI+ | nih.gov |
| Corticosterone | 347.2 | 121.1 | ESI+ | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization of this compound
The structural elucidation of this compound, a key synthetic derivative of cortisol, relies heavily on spectroscopic techniques that probe its molecular vibrations and electronic transitions. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for confirming the presence of specific functional groups, thereby verifying the successful tosylation of the cortisol backbone at the C21 position.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is a composite of the characteristic absorptions from the parent cortisol structure and the attached tosylate moiety.
The cortisol framework presents several key absorption bands, including the stretching vibrations of the hydroxyl (-OH) groups, the carbonyl (C=O) groups of the ketone and the side chain, and the carbon-oxygen (C-O) bonds. scielo.brjchps.com The introduction of the tosylate group (p-toluenesulfonate) adds distinctive signals, most notably from the sulfonyl (S=O) group and the aromatic ring. The disappearance of the primary alcohol C21-OH signal and the appearance of strong S=O and S-O-C stretching bands are primary indicators of a successful reaction.
The spectral region between 1180 cm⁻¹ and 1102 cm⁻¹ is particularly relevant for cortisol, corresponding to C-O and C-O-C group vibrations. scielo.br The tosylate group introduces very strong and characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bond, typically found around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.
Expected IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Source Moiety |
|---|---|---|---|
| O-H | Stretching | 3200-3600 (Broad) | Cortisol Backbone |
| C-H | Stretching (sp²) | 3000-3100 | Aromatic Ring (Tosyl) |
| C-H | Stretching (sp³) | 2850-3000 | Cortisol Backbone |
| C=O | Stretching (α,β-Unsaturated Ketone) | ~1660 | Cortisol Backbone |
| C=O | Stretching (C20-Ketone) | ~1710 | Cortisol Backbone |
| C=C | Stretching | ~1610 | Cortisol Backbone |
| S=O | Asymmetric Stretching | ~1350 | Tosylate Group |
| S=O | Symmetric Stretching | ~1175 | Tosylate Group |
| C-O-S | Stretching | 1000-1040 | Ester Linkage |
| C-O | Stretching | 1000-1300 | Cortisol Backbone |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in the parent cortisol molecule is the α,β-unsaturated ketone system in the A-ring, which produces a characteristic maximum absorption (λmax) at approximately 242 nm. sielc.com
Development of High-Throughput Assays for this compound in Academic Research Settings (excluding clinical samples)
In academic research, particularly in fields like medicinal chemistry and chemical biology, there is often a need to screen for the presence or quantity of synthetic compounds like this compound. While commercial assays for this specific derivative are not standard, the principles of high-throughput screening (HTS) used for cortisol can be adapted for its analysis in a research context, for example, to monitor reaction yields or to study its interactions with biological targets. pharmasalmanac.comsci-hub.se
High-throughput methods are characterized by their speed, automation, and ability to analyze many samples in parallel. pharmasalmanac.comnih.gov Two primary platforms that could be developed for this compound analysis are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and custom immunoassays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly specific technique ideal for the high-throughput analysis of small molecules in complex mixtures. mdpi.com For this compound, a method could be developed that leverages the compound's unique molecular weight and fragmentation pattern.
Principle: Samples are first separated by liquid chromatography and then introduced into a mass spectrometer. The instrument selects ions corresponding to the mass of this compound (the precursor ion) and fragments them. Specific fragment ions (product ions) are then detected. This precursor-to-product ion transition is unique to the target molecule, providing high specificity.
Development in Research: An academic lab would first determine the optimal chromatographic conditions and identify the unique mass transitions for this compound. The development would involve creating a calibration curve with a synthesized standard of the compound. Automation, through the use of autosamplers and on-line sample preparation techniques like turbulent flow chromatography, can enable the analysis of hundreds of samples per day. researchgate.netnih.gov
Custom Immunoassay Development (e.g., ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common HTS format based on antibody-antigen recognition. arborassays.com Developing an ELISA for this compound would be a more involved process requiring the generation of a specific antibody, a common practice in academic research for novel analytes.
Principle: A competitive ELISA format is typically used for small molecules. arborassays.com In this setup, a known amount of labeled this compound would compete with the this compound in a sample for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Development in Research: The key step is the production of an antibody that recognizes the this compound structure. This involves synthesizing a hapten-carrier conjugate (e.g., this compound attached to a large protein like bovine serum albumin) and using it to immunize an animal to produce antibodies. Once a specific monoclonal or polyclonal antibody is isolated and characterized, it can be used to develop a high-throughput ELISA in a 96- or 384-well plate format.
Comparison of HTS Approaches for this compound in Research
| Feature | LC-MS/MS | Custom Immunoassay (ELISA) |
|---|---|---|
| Principle of Detection | Molecular Mass and Fragmentation | Antibody-Antigen Binding |
| Specificity | Very High (based on mass) | High (dependent on antibody cross-reactivity) |
| Development Time | Moderate (method optimization) | Long (antibody generation required) |
| Throughput | High (~100s of samples/day) nih.gov | Very High (~1000s of samples/day) |
| Key Research Step | Identification of unique mass transitions. | Synthesis of immunogen and generation/validation of a specific antibody. |
Future Prospects and Conceptual Advancements in Cortisol 21 Tosylate Research
Exploration of Cortisol 21-Tosylate in Proteomics and Chemoproteomics Research
This compound is well-suited for proteomics and chemoproteomics, fields that aim to study proteins on a global scale and map the interactions of small molecules with these proteins. frontlinegenomics.com The compound's ability to form stable, covalent bonds with its protein targets makes it an ideal tool for affinity-based protein profiling (ABPP), a powerful chemoproteomic strategy. biorxiv.org
In a typical chemoproteomics experiment, this compound would be used to covalently label its binding partners within a complex biological sample, such as a cell lysate. mdpi.com Because the tosylate group acts as a reactive "warhead" guided by the cortisol "scaffold," the labeling is highly specific to proteins that recognize cortisol. nih.gov This is analogous to the use of Dexamethasone 21-mesylate, a similar compound, which has been successfully used to covalently label the glucocorticoid receptor. nih.gov
Following labeling, tagged proteins can be identified using advanced mass spectrometry techniques. frontlinegenomics.com This approach can:
Identify Novel Targets: Uncover previously unknown proteins that bind to cortisol, potentially revealing new biological pathways regulated by this hormone.
Profile Target Engagement: Determine the extent to which different proteins are bound by the probe under various conditions, offering insights into cellular states.
Map Binding Sites: By analyzing the peptide fragments after protein digestion, it's possible to pinpoint the specific amino acid residue that the tosylate group reacts with, providing structural information about the binding pocket.
The application of this compound in chemoproteomics holds the promise of expanding our understanding of the cortisol interactome, providing a more complete picture of its biological roles. biorxiv.org
Integration of this compound into Advanced Chemical Probe Libraries
The development of chemical probe libraries has become a central strategy in drug discovery and chemical biology for systematically interrogating protein function. medchemexpress.com this compound is a prime candidate for inclusion in such libraries, particularly those focused on nuclear receptors or covalent inhibitors.
A chemical probe library is a curated collection of high-quality small molecules used to study biological targets. medchemexpress.com Integrating this compound into these libraries would involve its classification as an affinity-based probe targeting cortisol-binding proteins. researchgate.netnih.gov Its value within a library is enhanced by its specific mechanism—covalent modification—which distinguishes it from non-reactive ligands.
The modular nature of modern probe synthesis would allow for the creation of a mini-library based on the this compound scaffold itself. researchgate.net By systematically varying the reactive group (e.g., replacing tosylate with other electrophiles) or modifying the cortisol backbone, a collection of related probes could be generated. This library could then be screened against cells or protein lysates to identify compounds with optimal selectivity and potency for a desired target, such as the glucocorticoid receptor. acs.org The use of tosylates as reactive groups in DNA-templated protein conjugation further highlights their utility in creating diverse probe collections. nih.gov
Conceptual Frameworks for Leveraging this compound in Pre-clinical Drug Discovery (excluding human clinical trials)
In the realm of pre-clinical drug discovery, this compound and its future derivatives can serve as invaluable tools for target identification and validation, a critical step in developing new medicines. nih.govdrug-dev.com The high failure rate of drug candidates is often due to a poor understanding of their biological targets. nih.gov Chemical probes like this compound can help de-risk the development pipeline at an early stage. cn-bio.comemulatebio.com
Conceptual frameworks for its use include:
Target Validation: Once a potential new drug target is identified, a this compound-based probe can be used to confirm its role in a disease pathway. By selectively and covalently inhibiting the target, researchers can study the resulting biological effects in cell cultures and animal models, validating it as a viable point for therapeutic intervention.
Competitive Binding Assays: this compound can be used to develop screening assays to find new, non-covalent drug candidates. In this setup, the probe's ability to label its target (e.g., the glucocorticoid receptor) is measured. If a candidate drug binds to the same site, it will block the covalent labeling by this compound, providing a clear and measurable signal.
Understanding Drug Resistance: In cases where resistance to a glucocorticoid therapy develops, a this compound probe could be used to investigate the underlying mechanism. For example, it could help determine if mutations in the glucocorticoid receptor's binding pocket prevent the drug from binding effectively.
These applications demonstrate that the value of this compound in drug discovery is not as a therapeutic agent itself, but as a sophisticated tool to build a deeper understanding of drug targets and mechanisms of action. uq.edu.au
Emerging Methodologies and Technologies Applied to this compound Investigations
The full potential of this compound research will be unlocked by pairing the compound with emerging scientific technologies. The synergy between this chemical tool and cutting-edge analytical methods will enable more sophisticated investigations into its biological interactions.
Table 2: Emerging Technologies for this compound Research
| Technology | Application to this compound | Potential Scientific Insight |
|---|---|---|
| Advanced Mass Spectrometry | Identify and quantify proteins covalently labeled by the probe with higher sensitivity and resolution. | Creation of a comprehensive, quantitative map of the cortisol interactome in different tissues and disease states. frontlinegenomics.com |
| Cryo-Electron Microscopy (Cryo-EM) | Determine the high-resolution 3D structure of this compound covalently bound to its target protein, such as the glucocorticoid receptor. | A precise, atomic-level understanding of how the compound recognizes and reacts with its binding site, guiding future drug design. |
| Super-Resolution Microscopy | Visualize the subcellular localization of target proteins labeled with a fluorescent version of this compound at a resolution beyond the diffraction limit of light. | Tracking the movement of individual glucocorticoid receptors into the nucleus after activation in living cells. |
| Organ-on-a-Chip Technology | Study the effects of target engagement by this compound in microfluidic 3D cell culture systems that mimic human organ function. nih.gov | More accurate pre-clinical assessment of the biological consequences of inhibiting a specific cortisol-binding protein in a human-relevant system. emulatebio.com |
| Computational Modeling & AI | Predict the binding affinity and reactivity of newly designed this compound scaffolds with potential protein targets using machine learning algorithms. nih.gov | Acceleration of the design-build-test cycle for creating next-generation chemical probes with optimized properties. frontlinegenomics.com |
By embracing these new methodologies, researchers can move beyond traditional applications and pioneer novel uses for this compound, ensuring its continued relevance in advancing chemical and biological sciences. nih.gov
Q & A
Basic Research Questions
Q. What established synthetic protocols exist for Cortisol 21-Tosylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this compound typically involves tosylation of cortisol or its derivatives using tosyl chloride under controlled conditions. For example, prednisolone 21-tosylate was synthesized in 88% yield by reacting prednisolone with tosyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C, followed by purification via column chromatography . Key optimization parameters include:
- Temperature control : Maintaining low temperatures (0–5°C) to minimize side reactions.
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
- Stoichiometry : A 1.2:1 molar ratio of tosyl chloride to substrate improves yield.
- Characterization : Confirm success via NMR (e.g., δ 2.45 ppm for the tosyl methyl group) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical. Key NMR markers include:
- ¹H NMR : δ 2.45 ppm (tosyl methyl), δ 4.84–5.12 ppm (C(21)-H geminal protons, J = 17.6 Hz), and δ 7.35–7.83 ppm (aromatic protons from the tosyl group) .
- ¹³C NMR : Confirm the presence of the tosyl sulfonate group (δ ~120–140 ppm for aromatic carbons).
- HR-MS : Validate molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <2 ppm mass error.
Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?
- Methodological Answer : Use reversed-phase HPLC or UPLC with UV detection (λ = 240–254 nm) to assess purity. Acceptable thresholds include:
- Chromatographic purity : ≥95% by area normalization.
- LC-MS/MS : Detect impurities at ≤0.1% using selective ion monitoring (SIM) .
- Elemental analysis : Carbon, hydrogen, and sulfur content should align with theoretical values (±0.4%).
Advanced Research Questions
Q. What experimental design considerations are critical when comparing the biological activity of this compound derivatives?
- Methodological Answer :
- Blinding and randomization : Assign treatment groups randomly to reduce bias .
- Dose-response studies : Include at least three concentrations to establish EC₅₀/IC₅₀ values.
- Controls : Use cortisol or dexamethasone as positive controls and vehicle-only as negative controls.
- Statistical power : Calculate sample size using preliminary data to ensure ≥80% power (α = 0.05) .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare protocols (e.g., cell lines, assay conditions) to identify confounding variables .
- Cross-validation : Replicate key experiments in an independent lab using standardized materials.
- Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. reference compounds) .
- Report limitations : Clearly document batch-to-batch variability or solvent effects in the methods section .
Q. What strategies improve the reproducibility of this compound synthesis across different laboratory settings?
- Methodological Answer :
- Detailed protocols : Include step-by-step instructions for critical steps (e.g., drying solvents, reaction quenching) .
- Shared reference standards : Use commercially available cortisol or prednisolone to calibrate synthetic outputs.
- Inter-lab validation : Collaborate with external labs to test protocol robustness .
- Quality control : Implement in-process checks (e.g., TLC monitoring at 30-minute intervals) .
Data Reporting and Validation
Q. What criteria should guide the selection of analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
- Sensitivity : LC-MS/MS is preferred for low-concentration detection (LLOQ ≤1 ng/mL) .
- Specificity : Ensure no cross-reactivity with cortisol or structurally similar steroids via MRM transitions.
- Validation parameters : Follow FDA guidelines for accuracy (85–115%), precision (CV ≤15%), and matrix effects .
Q. How can researchers resolve conflicting structural interpretations of this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguous NMR assignments by determining crystal structures.
- Isotopic labeling : Synthesize deuterated analogs to confirm proton assignments in complex spectra.
- Collaborative analysis : Share raw spectral data (e.g., via repositories like Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
